molecular formula C10H19ClN2O2 B2777931 N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride CAS No. 2241141-93-3

N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

Cat. No.: B2777931
CAS No.: 2241141-93-3
M. Wt: 234.72
InChI Key: UCURIGZSFQUCBH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O2 and its molecular weight is 234.72. The purity is usually 95%.
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Properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-12(2)9(13)10-3-4-14-6-8(10)5-11-7-10;/h8,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCURIGZSFQUCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C12CCOCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19ClN2O2
  • Molecular Weight : 234.72 g/mol
  • IUPAC Name : this compound

The compound features a complex heterocyclic structure that may influence its interaction with biological targets.

Target of Action

Compounds similar to N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole have been shown to exhibit a variety of biological activities including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Anti-inflammatory : Reduction of inflammatory markers.

The mechanism of action is believed to involve the inhibition of key enzymes and pathways associated with these activities. For example, similar pyrrole derivatives have demonstrated the ability to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes .

Biological Activities

Research indicates that N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole exhibits several pharmacological effects:

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in specific cancer lines
Anti-inflammatoryReduces cytokine production
Kinase InhibitionImpacts signaling pathways related to cell growth

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on human leukemia cells. Results indicated significant cytotoxicity at micromolar concentrations .
  • Antimicrobial Efficacy : Another investigation assessed its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Synthesis and Evaluation : A series of pyrrole derivatives were synthesized and tested for their antibacterial properties. Some exhibited strong activity against resistant strains of bacteria .
  • Molecular Docking Studies : Computational studies revealed potential binding interactions with DHFR and enoyl ACP reductase active sites. These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

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